3-Iodo-2-isopropoxytoluene

Catalog No.
S13364521
CAS No.
M.F
C10H13IO
M. Wt
276.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Iodo-2-isopropoxytoluene

Product Name

3-Iodo-2-isopropoxytoluene

IUPAC Name

1-iodo-3-methyl-2-propan-2-yloxybenzene

Molecular Formula

C10H13IO

Molecular Weight

276.11 g/mol

InChI

InChI=1S/C10H13IO/c1-7(2)12-10-8(3)5-4-6-9(10)11/h4-7H,1-3H3

InChI Key

CYWGKQIXUCLABJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)I)OC(C)C

3-Iodo-2-isopropoxytoluene is an organic compound characterized by its aromatic structure, featuring an iodine atom and an isopropoxy group attached to a toluene backbone. The chemical formula for 3-Iodo-2-isopropoxytoluene is C11H13IO, and it has a molecular weight of approximately 284.12 g/mol. This compound is notable for its unique combination of functional groups, which can influence its chemical reactivity and biological properties.

Typical of aromatic compounds:

  • Halogenation: The iodine substituent can participate in further electrophilic aromatic substitution reactions, potentially leading to the formation of additional halogenated derivatives.
  • Nucleophilic Substitution: The isopropoxy group may undergo nucleophilic substitution reactions under certain conditions, allowing for the introduction of other functional groups.
  • Friedel-Crafts Reactions: This compound can also be involved in Friedel-Crafts acylation or alkylation, where the aromatic ring reacts with acyl or alkyl halides in the presence of a Lewis acid catalyst.

The synthesis of 3-Iodo-2-isopropoxytoluene typically involves several steps:

  • Starting Material: The process often begins with toluene as the base compound.
  • Isopropoxylation: Toluene can be reacted with isopropyl alcohol in the presence of an acid catalyst to introduce the isopropoxy group.
  • Iodination: Following isopropoxylation, the introduction of iodine can be achieved through electrophilic iodination using iodine monochloride or other iodinating agents under controlled conditions.

These steps may vary based on specific laboratory protocols and desired yields.

3-Iodo-2-isopropoxytoluene has potential applications in various fields:

  • Pharmaceuticals: Due to its structural characteristics, it may serve as a precursor for developing pharmaceuticals or agrochemicals.
  • Chemical Intermediates: This compound can be used as an intermediate in organic synthesis for creating more complex molecules.
  • Research: In chemical research, it may be utilized for studying reaction mechanisms involving halogenated compounds.

Interaction studies involving 3-Iodo-2-isopropoxytoluene primarily focus on its reactivity with other chemical species. For example:

  • Reactivity with Nucleophiles: The compound's isopropoxy group can react with nucleophiles, leading to substitution reactions that modify its structure and properties.
  • Biological Interactions: Investigating how this compound interacts with biological systems could provide insights into its potential therapeutic effects or toxicity.

Several compounds share structural similarities with 3-Iodo-2-isopropoxytoluene. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
2-IsopropyltolueneIsopropyl group at position 2Lacks halogen substituent
3-Bromo-2-isopropoxytolueneBromine instead of iodineDifferent halogen may affect biological activity
p-CymenePara-substituted isomerCommonly found in essential oils
m-CymeneMeta-substituted isomerUsed as a solvent and fragrance

These compounds highlight the uniqueness of 3-Iodo-2-isopropoxytoluene due to its specific halogenation and functional group arrangement, which can significantly influence its chemical behavior and potential applications.

XLogP3

3.7

Hydrogen Bond Acceptor Count

1

Exact Mass

276.00111 g/mol

Monoisotopic Mass

276.00111 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-08-10

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